![molecular formula C27H26N4O6S2 B2585410 Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 477557-48-5](/img/structure/B2585410.png)
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound known for its applications in medicinal chemistry and pharmacology. This compound features a variety of functional groups, including benzo[d]thiazole, hydroxyl, carbamoyl, sulfonyl, and piperazine, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. Here is a simplified pathway:
Formation of the benzo[d]thiazole core: This involves the reaction of 2-aminobenzenethiol with a carboxylic acid derivative under acidic conditions.
Attachment of the hydroxyphenyl group: A coupling reaction between the benzo[d]thiazole and 4-hydroxybenzoyl chloride in the presence of a base.
Introduction of the carbamoyl group: The hydroxyphenyl intermediate is reacted with phosgene and then ammonia to form the carbamoyl group.
Sulfonylation: The phenylcarbamoyl compound is treated with chlorosulfonic acid to introduce the sulfonyl group.
Formation of the piperazine derivative: The final step involves the reaction of ethyl piperazine-1-carboxylate with the sulfonyl intermediate under reflux conditions in the presence of a base.
Industrial Production Methods: Industrial-scale production of this compound would involve optimizing the above synthetic route to achieve high yields and purity. This could include:
Employing continuous flow reactors for efficient heat and mass transfer.
Utilizing advanced purification techniques such as recrystallization and chromatography.
Implementing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings are susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) for converting hydroxyl to carbonyl.
Reducing agents: Like LiAlH4 (Lithium aluminium hydride) for nitro to amine reduction.
Bases: Such as NaOH (Sodium hydroxide) for nucleophilic substitution reactions.
Major Products Formed
Oxidation forms carbonyl compounds.
Reduction yields amines.
Substitution reactions lead to various substituted aromatic derivatives.
Scientific Research Applications
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is widely studied for its potential in various fields:
Chemistry: As a building block for synthesizing novel compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its possible therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The compound's mechanism of action is largely determined by its ability to interact with specific molecular targets, which can include:
Enzymes: Inhibiting or activating enzyme functions.
Receptors: Modulating receptor signaling pathways.
DNA: Intercalating into DNA strands, affecting replication and transcription.
Molecular Targets and Pathways Involved
Protein kinases: Inhibition of kinase activity, leading to altered cell signaling.
G-protein-coupled receptors: Modulating signal transduction pathways.
Topoisomerases: Interfering with DNA topology, affecting cell proliferation.
Comparison with Similar Compounds
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is unique in its structure and properties. it can be compared to:
Benzo[d]thiazole derivatives: Known for their diverse biological activities.
Sulfonyl piperazine compounds: Widely studied for their pharmaceutical potential.
This compound stands out due to its multi-functional nature, allowing for a broad range of chemical reactions and biological interactions.
Properties
IUPAC Name |
ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O6S2/c1-2-37-27(34)30-13-15-31(16-14-30)39(35,36)20-10-7-18(8-11-20)25(33)28-19-9-12-23(32)21(17-19)26-29-22-5-3-4-6-24(22)38-26/h3-12,17,32H,2,13-16H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOWOBPDIJBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
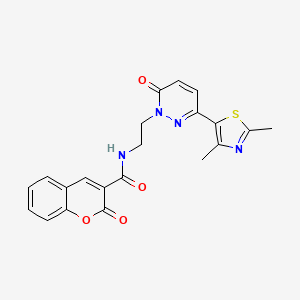
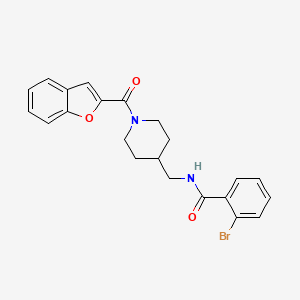

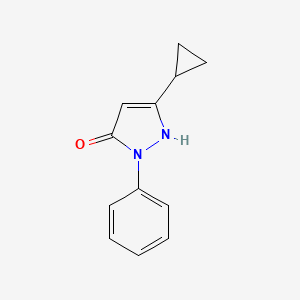
![2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2585335.png)
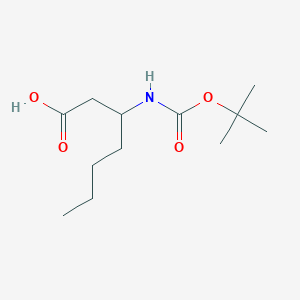
![3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2585340.png)
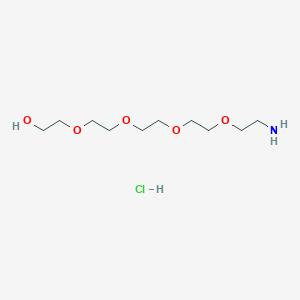
![3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2585344.png)
![methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2585345.png)
![N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2585347.png)
![2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2585348.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2585349.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2585350.png)
